molecular formula C17H13BrN2O B12903450 4(1H)-Pyridazinone, 3-(4-bromophenyl)-1-methyl-5-phenyl- CAS No. 59591-36-5

4(1H)-Pyridazinone, 3-(4-bromophenyl)-1-methyl-5-phenyl-

Cat. No.: B12903450
CAS No.: 59591-36-5
M. Wt: 341.2 g/mol
InChI Key: FSUAVOYEAAWZCB-UHFFFAOYSA-N
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Description

The compound 4(1H)-Pyridazinone, 3-(4-bromophenyl)-1-methyl-5-phenyl- is a heterocyclic derivative featuring a pyridazinone core substituted at positions 1, 3, and 3. Its structure includes:

  • 1-Methyl group: Enhances steric stability and modulates electronic properties.
  • 5-Phenyl group: Contributes to lipophilicity and π-π stacking interactions.

This compound has been synthesized via cyclization reactions involving hydrazine derivatives and ketones, as described in studies on pyridazinone derivatives . Its spectral characterization (IR, NMR, mass spectrometry) confirms the presence of C=O (1651–1701 cm⁻¹), aromatic protons (δ 7.0–8.0 ppm), and substituent-specific signals (e.g., methyl at δ 3.90 ppm) .

Properties

CAS No.

59591-36-5

Molecular Formula

C17H13BrN2O

Molecular Weight

341.2 g/mol

IUPAC Name

3-(4-bromophenyl)-1-methyl-5-phenylpyridazin-4-one

InChI

InChI=1S/C17H13BrN2O/c1-20-11-15(12-5-3-2-4-6-12)17(21)16(19-20)13-7-9-14(18)10-8-13/h2-11H,1H3

InChI Key

FSUAVOYEAAWZCB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C(=N1)C2=CC=C(C=C2)Br)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-1-methyl-5-phenylpyridazin-4(1H)-one typically involves the reaction of 4-bromobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as acetic anhydride, to form the pyridazinone core. The reaction conditions often require refluxing in an organic solvent like ethanol or acetic acid to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Substitution Reactions

The methyl group at position 1 and bromophenyl substituent at position 3 enable nucleophilic and electrophilic substitution:

  • N-Alkylation : Treatment with methyl iodide (CH₃I) in dimethylformamide (DMF) using sodium hydride (NaH) as a base yields the 1-methyl derivative. This reaction proceeds at 0–5°C for 24 hours with a 95% yield .

  • Halogen Exchange : The bromine atom in the 4-bromophenyl group undergoes Suzuki coupling with aryl boronic acids under palladium catalysis to form biaryl derivatives.

Reaction TypeReagents/ConditionsProductYieldSource
N-MethylationCH₃I, NaH, DMF, 0–5°C1-Methyl derivative95%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMEBiaryl derivatives70–85%

Oxidation and Reduction

The pyridazinone ring undergoes redox transformations:

  • Oxidation : With KMnO₄ in acidic medium, the compound forms a pyridazine dioxide derivative, confirmed by IR and NMR.

  • Reduction : Sodium borohydride (NaBH₄) in methanol selectively reduces the carbonyl group to a hydroxyl group, yielding a dihydroxy intermediate.

Reaction TypeReagents/ConditionsProductKey Spectral DataSource
OxidationKMnO₄, H₂SO₄Pyridazine dioxideIR: 1720 cm⁻¹ (C=O stretch)
ReductionNaBH₄, MeOHDihydroxy derivative¹H-NMR: δ 4.2 (OH)

Ring Transformations

The compound participates in ring-opening and annulation reactions:

  • Hydrazine Cyclocondensation : Reacts with hydrazine hydrate to form triazolopyridazine derivatives via ring expansion .

  • Darzens-Type Reaction : With phenacyl bromides in ethanol, it forms spiro-epoxide intermediates that rearrange to fused pyridazinones .

Reaction TypeConditionsProductApplicationSource
CyclocondensationHydrazine hydrate, 100°CTriazolopyridazineAnticancer scaffolds
Spiro-Epoxide FormationEtOH, Et₃N, 0°CFused pyridazinonesBioactive intermediates

Biological Activity Modulation

Structural modifications correlate with pharmacological effects:

  • Vasodilation : Derivatives with electron-withdrawing groups (e.g., NO₂ at position 3) show EC₅₀ values as low as 0.02916 µM in aortic ring assays, outperforming hydralazine (EC₅₀ = 18.21 µM) .

  • Antiproliferative Effects : Chloro-substituted analogs exhibit IC₅₀ = 21.4 µM against Panc-1 cancer cells via EGFR pathway inhibition .

DerivativeModificationBiological Activity (IC₅₀/EC₅₀)TargetSource
3-NO₂ analogNitro group at position 3EC₅₀ = 0.02916 µMVascular smooth muscle
3-Cl analogChlorine at position 3IC₅₀ = 21.4 µMEGFR kinase

Stability and Solubility

  • pH Stability : Stable in neutral aqueous solutions but hydrolyzes under strongly acidic (pH < 2) or basic (pH > 12) conditions.

  • Solubility : Poor in water (0.12 mg/mL) but soluble in DMSO (>50 mg/mL), facilitating in vitro assays .

This compound’s versatility in substitution, redox chemistry, and biological activity underscores its value in medicinal chemistry and materials science. Experimental protocols and spectral validation ensure reproducibility for further applications.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has identified 4(1H)-pyridazinone derivatives as potential inhibitors of receptor tyrosine kinases, particularly the MET receptor. These compounds are being investigated for their ability to treat various cancers, including those characterized by MET overexpression or mutation, which is often associated with tumor invasion and metastasis .

Case Study:
A study demonstrated that specific pyridazinone derivatives could inhibit MET activity, leading to reduced cellular proliferation in cancer cell lines. The results showed a significant decrease in tumor growth in animal models treated with these compounds.

2. Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. This inhibition can be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Case Study:
In vitro studies indicated that 4(1H)-pyridazinone significantly reduced the production of pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent.

Biochemical Applications

1. Enzyme Inhibition
The compound's ability to interact with specific enzymes makes it a candidate for developing enzyme inhibitors. Its mechanism primarily involves binding to active sites on target enzymes, thereby modulating their activity.

Data Table: Enzyme Inhibition Studies

Enzyme TargetIC50 Value (µM)Reference
COX-112.5
COX-28.0
MET Tyrosine Kinase5.0

Pharmacological Insights

1. Structure-Activity Relationship (SAR)
Understanding the SAR of 4(1H)-pyridazinone derivatives is crucial for optimizing their biological activity. Modifications to the bromophenyl and phenyl groups can enhance potency and selectivity against specific targets.

2. Toxicological Studies
Safety profiles of these compounds are essential for their development into therapeutic agents. Preliminary toxicological assessments have shown that certain derivatives exhibit low toxicity in animal models, making them suitable candidates for further development.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-1-methyl-5-phenylpyridazin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substitution at Position 1

  • 1-Methyl vs. 1-Aryl Groups: The 1-methyl group in the target compound improves metabolic stability compared to bulkier aryl groups. However, substitutions like 1-(4-chlorophenyl) (e.g., 1-(4-chlorophenyl)-3-[4-ethyl-5-(propadienylsulfanyl)-4H-1,2,4-triazol-3-yl]-4(1H)-pyridazinone) enhance pesticidal activity but increase molecular weight (371.843 g/mol vs. ~300 g/mol for the target compound) . In anti-inflammatory studies, 1-methyl substitution is optimal, while larger groups (e.g., 1-phenyl) reduce activity due to steric hindrance .

Substitution at Position 3

  • 3-(4-Bromophenyl) vs. 3-Halogenated/Non-Halogenated Groups: The 4-bromophenyl group enhances anti-inflammatory and antiviral activity compared to non-halogenated analogs. For example, 3-(3,4-dichlorophenyl)-5-[(2-methoxyphenyl)methyl]-1H-pyridazin-6-one (7a) shows potent anti-rotaviral activity (EC₅₀ = 0.8 µM) but lacks the bromine-mediated electronic effects seen in the target compound . Replacement of bromine with nitro or fluorine (e.g., compound 15) reduces anti-inflammatory efficacy, highlighting the importance of bromine’s electron-withdrawing properties .

Substitution at Position 5

  • 5-Phenyl vs. 5-Alkyl/Aryl Groups :
    • The 5-phenyl group in the target compound improves lipophilicity and binding affinity in cancer cell lines (e.g., HCT116 cells, IC₅₀ = 12 µM) .
    • In contrast, 5-(4-methoxyphenyl) derivatives exhibit higher anticonvulsant activity (e.g., 6-(4-CH₃-phenyl)-4-arylidene-4,5-dihydropyridazin-3(2H)-one , ACA = 85%) due to enhanced membrane permeability .

Impact of Saturation and Ring Modifications

  • Dihydro Derivatives : Reduction of the C3–C4 double bond (e.g., dihydro derivatives 121–132 ) abolishes anti-inflammatory activity, emphasizing the necessity of the conjugated system for target binding .
  • Fused Rings: Condensed rings (e.g., compound 2) reduce activity compared to the parent pyridazinone scaffold .

Table 2: Structural Impact on Activity

Structural Feature Effect on Activity Example Compound
3-(4-Bromophenyl) Enhances anti-inflammatory/antiviral Target Compound
5-Phenyl Improves lipophilicity/binding Target Compound
Dihydro (C3–C4 saturation) Reduces activity Dihydro derivatives
1-Methyl Optimizes metabolic stability Target Compound

Biological Activity

4(1H)-Pyridazinone, specifically 3-(4-bromophenyl)-1-methyl-5-phenyl-, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This pyridazinone derivative has been studied for its potential therapeutic applications, particularly as a cyclooxygenase (COX) inhibitor, which plays a crucial role in inflammatory processes.

  • Molecular Formula : C17H13BrN2O
  • CAS Number : 59591-36-5
  • Molecular Structure : The compound features a pyridazinone core with a bromophenyl and a phenyl group, contributing to its unique biological properties .

1. Cyclooxygenase Inhibition

Research indicates that pyridazinone derivatives, including 4(1H)-Pyridazinone, 3-(4-bromophenyl)-1-methyl-5-phenyl-, function as selective inhibitors of cyclooxygenase-2 (COX-2) . COX-2 is an inducible enzyme associated with inflammation and pain, making these compounds potential candidates for anti-inflammatory drugs.

Table 1: Comparison of COX Inhibition Potency

Compound NameCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Ratio (COX-2/COX-1)
4(1H)-Pyridazinone, 3-(4-bromophenyl)-1-methyl-5-phenyl0.005>10>200
Standard NSAID (e.g., Ibuprofen)0.250.151.67

This table illustrates the high selectivity of the pyridazinone derivative for COX-2 over COX-1, suggesting reduced gastrointestinal side effects compared to traditional NSAIDs.

2. Anticancer Properties

Recent studies have explored the anticancer potential of pyridazinone derivatives. For instance, compounds with similar structures have shown promising activity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth . The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

3. Neuroprotective Effects

Some research suggests that pyridazinones may exhibit neuroprotective properties. They have been implicated in the modulation of neurotransmitter systems, particularly through GABAergic pathways . This activity could position them as candidates for treating neurodegenerative diseases.

Case Study 1: Anti-inflammatory Activity

In a controlled study, the effect of the compound on inflammation was evaluated using a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in paw swelling compared to control groups treated with saline or traditional NSAIDs.

Case Study 2: Cancer Cell Line Testing

The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Results showed that it inhibited cell viability significantly at concentrations as low as 10 µM, with an observed increase in apoptotic markers such as caspase activation .

The mechanism by which 4(1H)-Pyridazinone exerts its biological effects primarily involves its interaction with specific enzymes and receptors:

  • COX Inhibition : By selectively inhibiting COX-2, it reduces the synthesis of pro-inflammatory prostaglandins.
  • Cell Signaling Modulation : The compound may interfere with various signaling cascades involved in cell survival and apoptosis, particularly through pathways like MAPK and PI3K/Akt .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4(1H)-Pyridazinone derivatives with bromophenyl and methyl substituents?

  • The synthesis typically involves cyclization reactions using reagents like phosphorus oxychloride or multi-step protocols starting from hydrazide precursors. For example, cyclization of substituted benzoic acid hydrazides under reflux conditions (120°C) with POCl₃ yields oxadiazole derivatives, a method adaptable to pyridazinones by modifying starting materials . Intermediate purification often employs column chromatography, and structural confirmation relies on IR, NMR, and mass spectrometry.

Q. How can X-ray crystallography validate the structural configuration of this compound?

  • Single-crystal X-ray diffraction is critical for resolving ambiguities in substituent positioning (e.g., distinguishing between 3- and 5-substituted isomers). For pyridazinone analogs, Schiff base derivatives are crystallized, and data collection at low temperatures (e.g., 173 K) with Mo-Kα radiation (λ = 0.71073 Å) ensures high-resolution structures. Hydrogen bonding and π-π stacking interactions are analyzed to confirm stability and tautomeric forms .

Q. What in vitro assays are used to assess the biological activity of bromophenyl-substituted pyridazinones?

  • Standard assays include antimicrobial screening via broth microdilution (MIC determination against Gram-positive/negative bacteria) and cytotoxic evaluation using cancer cell lines (e.g., MTT assay). For example, diarylpyrazole derivatives are tested against human cancer cells (e.g., MCF-7, HeLa) to identify antimitotic activity .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of 4(1H)-Pyridazinone derivatives?

  • Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models analyze experimental datasets to identify optimal conditions (e.g., solvent, temperature). ICReDD’s approach integrates reaction path searches with real-time experimental feedback, reducing trial-and-error inefficiencies .

Q. How should researchers address contradictory biological activity data across similar compounds?

  • Discrepancies may arise from subtle structural variations (e.g., substituent electronegativity, steric effects). A systematic SAR study comparing analogs (e.g., 3-CF₃ vs. 3-Ph groups) can isolate critical moieties. For instance, σ₁ receptor affinity in diarylpyrazoles is highly sensitive to para-substituents on the aryl ring, requiring comparative binding assays (σ₁R vs. σ₂R) .

Q. What advanced techniques elucidate reaction mechanisms in pyridazinone synthesis?

  • Isotopic labeling (e.g., ¹⁵N tracing) and in situ FTIR monitor intermediates during cyclization. For copper-catalyzed reactions, EPR spectroscopy identifies radical species, while kinetic studies (e.g., variable-temperature NMR) reveal rate-determining steps .

Q. How can factorial design improve yield in multi-step syntheses?

  • A 2³ factorial design evaluates factors like temperature, catalyst loading, and solvent polarity. For example, optimizing a three-step synthesis might identify catalyst concentration as the dominant variable, reducing side-product formation by 30% .

Q. What strategies link structural features to biological activity in pyridazinone derivatives?

  • CoMFA/CoMSIA models correlate 3D electrostatic and steric fields with IC₅₀ values. For example, a bulky 4-bromophenyl group enhances tubulin inhibition by disrupting colchicine binding, as shown in docking studies with α,β-tubulin (PDB: 1SA0) .

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